REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C(O)CC(O)C.[CH2:17](O)[CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[C:24]1(C)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]>[C:1]([O:10][CH2:28][CH2:29][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:7] |f:4.5.6.7.8|
|
Name
|
stannic octylate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Name
|
|
Quantity
|
306.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Quantity
|
214.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
diester
|
Quantity
|
1.4 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester alcohol
|
Quantity
|
0.7 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
When 37.8 ml of water was distilled out
|
Type
|
ADDITION
|
Details
|
143 g of n-hexanol was added
|
Type
|
CUSTOM
|
Details
|
An ester mixture was prepared such that the theoretical amount
|
Type
|
CUSTOM
|
Details
|
71.4 g (93%) of n-hexanol was recovered
|
Type
|
CUSTOM
|
Details
|
After treatment for removing catalyst
|
Type
|
WASH
|
Details
|
alkali washing
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)OCCCCCC)(=O)OCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 263 g | |
YIELD: PERCENTYIELD | 119% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |